Neocyclomorusin
Overview
Description
Neocyclomorusin is a flavonoid compound that can be isolated from Erythrina sigmoidea . It has been found to inhibit the CCRF-CEM cell line with an IC50 value of 59.02 μM .
Synthesis Analysis
The synthesis of Neocyclomorusin involves key steps such as a Friedel-Crafts reaction, a Baker-Venkataraman (BK-VK) rearrangement, a selective epoxidation, and a novel SN2-type cyclization .Molecular Structure Analysis
Neocyclomorusin has a molecular formula of C25H24O7 . It has an average mass of 436.454 Da and a mono-isotopic mass of 436.152191 Da . It has been observed that Neocyclomorusin has a similar pentacyclic structure formed by the ring closure of the prenyl group .Scientific Research Applications
1. Antibacterial Evaluations
- Summary of Application: Neocyclomorusin has been synthesized and investigated for its antibacterial activities against both Gram-negative and Gram-positive strains .
- Methods of Application: The synthesis of Neocyclomorusin involved a Friedel-Crafts reaction, a Baker-Venkataraman (BK-VK) rearrangement, a selective epoxidation, and a novel SN2-type cyclization .
- Results: The antibacterial activities of Neocyclomorusin were disappointing against Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis strains .
2. Anti-tumor Properties
- Summary of Application: Morusin, a compound related to Neocyclomorusin, has exhibited anti-tumor properties in many different forms of cancer, including breast, prostate, gastric, hepatocarcinoma, glioblastoma, and pancreatic cancer .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: Morusin has shown potential as an alternative treatment method for resistant malignancies .
3. Cytotoxic Effects
- Summary of Application: Neocyclomorusin has been evaluated for its cytotoxic effects on the growth of human cervical epithelioid carcinoma (HeLa) cell lines .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: Neocyclomorusin exhibited excellent cytotoxic effects on the growth of HeLa cell lines (IC50 < 10 µg/mL) .
4. Neuro-Protective Effects
- Summary of Application: Morusin, a compound related to Neocyclomorusin, has shown defense against neuroblastoma cell death caused by nitric oxide .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: Morusin has shown potential as a neuro-protective agent .
5. Antioxidant Capabilities
- Summary of Application: Morusin has the capacity to scavenge superoxide anion radicals .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: Morusin has shown potential as an antioxidant .
6. Anti-Diabetic Activity
- Summary of Application: Morusin has shown anti-diabetic activity .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: Morusin has shown potential as an alternative treatment for diabetes .
4. Defense Against Neuroblastoma Cell Death
- Summary of Application: Morusin, a compound related to Neocyclomorusin, has shown defense against neuroblastoma cell death caused by nitric oxide .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: Morusin has shown potential as a neuro-protective agent .
5. Scavenging Superoxide Anion Radicals
- Summary of Application: Morusin has the capacity to scavenge superoxide anion radicals .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: Morusin has shown potential as an antioxidant .
6. Anti-Diabetic Activity
properties
IUPAC Name |
11,20-dihydroxy-16-(2-hydroxypropan-2-yl)-7,7-dimethyl-2,8,17-trioxapentacyclo[12.9.0.03,12.04,9.018,23]tricosa-1(14),3(12),4(9),5,10,18(23),19,21-octaen-13-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O7/c1-24(2)8-7-14-18(32-24)11-16(27)20-21(28)15-10-19(25(3,4)29)30-17-9-12(26)5-6-13(17)22(15)31-23(14)20/h5-9,11,19,26-27,29H,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIVBOLDWRIFMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)CC(OC5=C4C=CC(=C5)O)C(C)(C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316927 | |
Record name | Neocyclomorusin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neocyclomorusin | |
CAS RN |
62596-35-4 | |
Record name | Neocyclomorusin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62596-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neocyclomorusin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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